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molecular formula C11H12BrNO B8316951 6-bromo-1-ethyl-4-methoxy-1H-indole

6-bromo-1-ethyl-4-methoxy-1H-indole

Cat. No. B8316951
M. Wt: 254.12 g/mol
InChI Key: UMDPQVJYSDAMJB-UHFFFAOYSA-N
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Patent
US08912220B2

Procedure details

NaH (96 mg, 4 mmol) was suspended in 7 mL DMF in a round bottom flask and cooled to 0° C. 6-bromo-4-methoxy-1H-indole (0.75 g, 3.3 mmol) was added dropwise as a solution in DMF (1 mL). Ethyl iodide (0.28 mL, 3.5 mmol) was added dropwise and the reaction mixture was stirred for 10 min. Volatiles were removed under reduced pressure and the residue partitioned between DCM and water. The aqueous layer was extracted with DCM and the combined organics layers were dried over MgSO4, filtered, and evaporated to give a red oil. The resulting residue was purified on silica gel column chromatography eluting with hexanes/ethyl acetate (0-10%) to afford pure 36-2 (584 mg, 70%) as a white solid.
Name
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[C:6]([O:13][CH3:14])[CH:5]=1.[CH2:15](I)[CH3:16]>CN(C=O)C>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:15][CH3:16])=[C:6]([O:13][CH3:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC1=CC(=C2C=CNC2=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (0-10%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C2C=CN(C2=C1)CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 584 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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